molecular formula C8H5Cl3O B13893395 2,2-Dichloro-1-(2-chlorophenyl)ethanone CAS No. 24123-67-9

2,2-Dichloro-1-(2-chlorophenyl)ethanone

Cat. No.: B13893395
CAS No.: 24123-67-9
M. Wt: 223.5 g/mol
InChI Key: JKWOHVICZDQVQG-UHFFFAOYSA-N
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Description

2,2-Dichloro-1-(2-chlorophenyl)ethanone is an organic compound with the molecular formula C8H5Cl3O. It is a chlorinated derivative of acetophenone and is known for its applications in various chemical reactions and industrial processes. The compound is characterized by its high density (1.432 g/cm³) and boiling point (263.3°C at 760 mmHg) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-1-(2-chlorophenyl)ethanone typically involves the chlorination of acetophenone derivatives. One common method includes the reaction of 2-chlorophenyl acetate with gamma-butyrolactone under strong alkaline conditions to form an intermediate, which is then chlorinated to produce the final compound . Another method involves the use of cyclopropylmethyl ketone and dichloromethane, followed by chlorination and distillation to obtain the desired product .

Industrial Production Methods

Industrial production of this compound often employs large-scale chlorination processes. These methods are designed to maximize yield and purity while minimizing costs. The use of advanced catalytic systems and controlled reaction conditions ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-1-(2-chlorophenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformation .

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction pathway and conditions employed .

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1-(2-chlorophenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to alterations in metabolic processes. Its chlorinated structure allows it to participate in various biochemical reactions, affecting cellular functions and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dichloro-1-(2-chlorophenyl)ethanone is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in specialized chemical reactions and industrial applications .

Properties

CAS No.

24123-67-9

Molecular Formula

C8H5Cl3O

Molecular Weight

223.5 g/mol

IUPAC Name

2,2-dichloro-1-(2-chlorophenyl)ethanone

InChI

InChI=1S/C8H5Cl3O/c9-6-4-2-1-3-5(6)7(12)8(10)11/h1-4,8H

InChI Key

JKWOHVICZDQVQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C(Cl)Cl)Cl

Origin of Product

United States

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